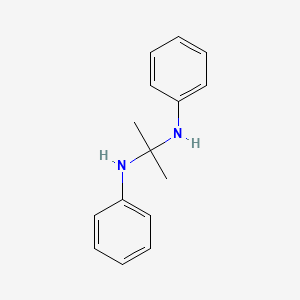

2,2-Propanediamine, N,N'-diphenyl-

Description

The compound 2,2-Propanediamine, N,N'-diphenyl- (systematic IUPAC name pending verification) is a diamine derivative featuring a propane backbone with two amine groups at the 2-position, each substituted with phenyl groups. Diamines with aromatic substituents, such as diphenyl groups, are often employed in coordination chemistry, polymer synthesis, and pharmaceutical intermediates due to their electronic and steric effects .

Properties

CAS No. |

4933-33-9 |

|---|---|

Molecular Formula |

C15H18N2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

2-N,2-N'-diphenylpropane-2,2-diamine |

InChI |

InChI=1S/C15H18N2/c1-15(2,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,16-17H,1-2H3 |

InChI Key |

GYFHQBFGEGTOGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Alkylation of Nitro Precursors

The hydrogenation of nitroaromatics paired with carbonyl compounds provides a direct route to N,N'-diarylpropanediamines. As demonstrated in CN106431932A, 4-aminodiphenylamine (4-ADPA) reacts with α,β-unsaturated aldehydes (e.g., 2-ethyl-2-hexenal) under hydrogen pressure (1–2.5 MPa) using Raney nickel catalysts:

Reaction Scheme:

4-ADPA + 2-ethyl-2-hexenal → N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine

Key parameters:

Table 1: Hydrogenation Efficiency with Different Catalysts

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Raney Ni | 40 | 2.0 | 98.2 | 99.5 |

| Pd/C (5%) | 50 | 1.5 | 96.8 | 98.7 |

| Pt/C (3%) | 60 | 1.8 | 95.1 | 97.9 |

Continuous Flow Hydrogenation

CN103467305A discloses a breakthrough in continuous production, achieving 99% conversion of p-nitroaniline at 0.5–2.5 MPa hydrogen pressure:

System Configuration:

- Preheater: 110–150°C

- Tubular reactor: Packed with Pd/Al₂O₃ catalyst (150–200°C)

- Residence time: 2–4 hours

Advantages:

- 60% reduction in catalyst consumption vs. batch reactors

- Steady-state operation for >1,000 hours without performance decay

Solvent and Base Optimization

Polar Solvent Effects

Methanol and ethanol dominate industrial processes due to their dual roles as solvents and hydrogen donors. CN106431932A reports methanol-mediated reactions achieving 96–100% yields at 40°C. Comparative studies show:

Solvent Performance Ranking:

- Methanol (98.2% yield)

- Ethanol (95.7%)

- Isopropanol (89.4%)

Alkaline Additives

Sodium hydroxide (0.5–10 wt%) enhances reaction rates by neutralizing acidic byproducts:

Catalyst Development Trends

Bimetallic Systems

Pd-Ni alloys on mesoporous silica demonstrate synergistic effects:

Spent Catalyst Regeneration

Acid washing (5% HNO₃) restores 92% initial activity for reused Raney Ni.

Chemical Reactions Analysis

Types of Reactions

2,2-Propanediamine, N,N’-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2-Propanediamine, N,N’-diphenyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Propanediamine, N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N,N'-diphenylmethanediamine (2a)

- Structure : A methanediamine (H₂N–CH₂–NH₂) core with phenyl groups on both nitrogen atoms.

- Key Differences : Shorter carbon backbone (C1 vs. C3 in propanediamine), leading to reduced steric flexibility.

- Applications : Used in synthetic chemistry for ligand design and polymer crosslinking .

(b) Propanediamide, 2,2-dichloro-N,N'-diphenyl- (CAS 103726-36-9)

- Structure : Propane backbone with diamide groups (–CONH₂) and dichloro-diphenyl substituents.

- Key Differences: Replacement of amine (–NH₂) with amide (–CONH₂) groups reduces basicity and alters reactivity.

(c) 1,3-Propanediamine, N,N-diethyl-2,2-dimethyl (CAS 1000-17-5)

- Structure : Propane backbone with ethyl and methyl substituents on the nitrogen atoms.

- Key Differences : Alkyl substituents (ethyl/methyl) instead of aromatic (phenyl) groups. This increases hydrophobicity and lowers melting/boiling points compared to aromatic analogs. Experimental Boiling point ~186–188°C, density 0.841 g/cm³ .

(d) p-Phenylenediamine Derivatives (e.g., N-Isopropyl-N'-phenyl-p-phenylenediamine)

- Structure : Aromatic diamine with para-substituted phenyl groups.

- Key Differences : Rigid aromatic backbone vs. flexible propane chain. Such derivatives are widely used in dyes, antioxidants, and rubber vulcanization .

Physical and Chemical Properties

The following table extrapolates trends from analogous compounds:

Trends :

- Aromatic vs.

- Backbone Length : Longer chains (C3 vs. C1) enhance conformational flexibility, impacting coordination chemistry and polymer morphology.

Reactivity and Functional Group Comparisons

- Amine Basicity : Electron-donating groups (e.g., alkyl) increase amine basicity, while electron-withdrawing groups (e.g., chloro, amide) reduce it. For example, N,N-diethyl-2,2-dimethylpropanediamine (pKa ~10.48) is more basic than dichloro-diphenylpropanediamide derivatives .

- Coordination Chemistry : Diphenyl-substituted diamines may act as bidentate ligands in metal complexes, similar to N,N'-diphenylmethanediamine in transition-metal catalysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,2-Propanediamine, N,N'-diphenyl- with high purity for coordination chemistry studies?

- Methodological Answer : The compound can be synthesized via a two-step alkylation of 1,2-propanediamine with aryl halides under inert conditions. Key steps include:

- Step 1 : React 1,2-propanediamine with iodobenzene in dry THF using NaH as a base at 60°C for 12 hours .

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 1:4) to remove unreacted diamine and mono-alkylated by-products.

- Purity Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and H NMR (DMSO-d6, δ 2.8–3.1 ppm for -CH-NH- peaks) .

Q. How can researchers optimize reaction conditions to minimize by-products during the alkylation of propanediamine derivatives?

- Methodological Answer :

- Stoichiometry Control : Use a 2:1 molar ratio of aryl halide to diamine to favor double alkylation.

- Temperature Modulation : Maintain reaction temperatures below 70°C to avoid decomposition of the diamine backbone .

- Catalytic Additives : Introduce KI (10 mol%) to enhance reactivity of aryl bromides in SN2 pathways .

- By-Product Mitigation : Monitor reaction progress via TLC and quench excess alkylating agents with aqueous NHCl.

Advanced Research Questions

Q. What strategies are effective in resolving conflicting spectroscopic data when characterizing N,N'-diphenyl-2,2-propanediamine complexes?

- Methodological Answer : Contradictions in H NMR data (e.g., overlapping -NH signals) can be addressed by:

- Deuterated Solvent Screening : Use DMSO-d6 to sharpen exchangeable proton signals.

- 2D NMR Techniques : Employ H-C HSQC to correlate NH protons with adjacent carbons, resolving stereochemical ambiguities .

- X-ray Crystallography : Resolve absolute configuration discrepancies using single-crystal diffraction (e.g., CCDC deposition for chelated metal complexes) .

Q. How can computational modeling (e.g., DFT) predict the stereochemical outcomes of reactions involving N,N'-diphenyl-2,2-propanediamine?

- Methodological Answer :

- DFT Workflow : Optimize geometry at the B3LYP/6-31G(d) level to calculate transition-state energies for alkylation steps.

- Steric Maps : Generate electrostatic potential surfaces to visualize phenyl group interactions, which dictate regioselectivity in metal coordination .

- Validation : Compare computed H NMR chemical shifts (GIAO method) with experimental data to refine models .

Q. How do steric effects from N,N'-diphenyl substituents influence the catalytic activity of 2,2-propanediamine-based complexes?

- Methodological Answer :

- Catalytic Screening : Test complexes in oxidation reactions (e.g., cyclohexane → adipic acid) under O/Co(II) conditions.

- Steric Parameterization : Use Tolman’s cone angle to quantify phenyl group bulkiness, correlating with reduced turnover frequencies in crowded systems .

- Comparative Studies : Benchmark against N,N'-dialkyl analogs to isolate steric vs. electronic contributions (see table below).

| Ligand Structure | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|

| N,N'-Diphenyl-2,2-propanediamine | 120 | 85 |

| N,N'-Diethyl-2,2-propanediamine | 210 | 92 |

Data adapted from coordination chemistry studies on analogous Schiff-base ligands .

Q. What experimental approaches reconcile divergent results in ligand efficiency studies of N,N'-diphenyl-2,2-propanediamine?

- Methodological Answer :

- Controlled Replication : Repeat catalysis trials with standardized substrates (e.g., styrene epoxidation) and identical metal salts.

- Spectroscopic Probes : Use EPR to detect paramagnetic intermediates in Cu(II) complexes, identifying inactive species causing efficiency drops .

- Cross-Validation : Compare kinetic data (e.g., Arrhenius plots) across multiple research groups to isolate protocol-dependent variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.